Propanedithioamide (Malonothioamide): A Comprehensive Technical Guide
Propanedithioamide (Malonothioamide): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanedithioamide, systematically known as malonothioamide, is a sulfur-containing organic compound with the chemical formula C₃H₆N₂S₂. As a dithioamide, it is an analog of malonamide where both oxygen atoms are replaced by sulfur. This structural modification imparts unique chemical properties and potential biological activities that are of growing interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of malonothioamide. Furthermore, it explores its emerging role in drug development, including its known biological activities and potential mechanisms of action.
Chemical Structure and Identification
The core structure of propanedithioamide consists of a three-carbon propane chain with thioamide functional groups at both ends.
Systematic Name: Propanedithioamide Common Name: Malonothioamide CAS Number: 6944-34-9 Molecular Formula: C₃H₆N₂S₂ Molecular Weight: 134.23 g/mol
Below is a 2D representation of the chemical structure of propanedithioamide.
Caption: 2D Chemical Structure of Propanedithioamide.
Physicochemical Properties
The physicochemical properties of malonothioamide are crucial for its handling, formulation, and biological interactions. The presence of two thioamide groups significantly influences its polarity, solubility, and reactivity.
| Property | Value |
| Molecular Formula | C₃H₆N₂S₂ |
| Molecular Weight | 134.23 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 168-172 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 2 |
Synthesis and Experimental Protocols
The synthesis of malonothioamide typically involves the reaction of malononitrile with hydrogen sulfide in the presence of a basic catalyst.
Reaction Scheme:
NC-CH₂-CN + 2 H₂S → H₂N(S)C-CH₂-C(S)NH₂
Experimental Protocol: Synthesis of Malonothioamide
Materials:
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Malononitrile
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Hydrogen sulfide gas
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Pyridine (as a basic catalyst)
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Ethanol (as a solvent)
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Hydrochloric acid (for neutralization)
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Distilled water
Procedure:
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Dissolve malononitrile in ethanol in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.
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Cool the solution in an ice bath.
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Bubble hydrogen sulfide gas through the solution while stirring.
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Slowly add pyridine to the reaction mixture.
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Continue to pass hydrogen sulfide through the solution for several hours until the reaction is complete (monitored by TLC).
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Stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature.
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Neutralize the reaction mixture with dilute hydrochloric acid.
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The crude product will precipitate out of the solution.
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Collect the precipitate by filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure malonothioamide.
Caption: Experimental Workflow for the Synthesis of Malonothioamide.
Spectral Data and Characterization
The structure of malonothioamide can be confirmed using various spectroscopic techniques.
4.1. ¹H NMR Spectroscopy
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δ (ppm): ~3.5 (s, 2H, CH₂) and ~9.5 (br s, 4H, 2 x NH₂)
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Interpretation: The singlet at approximately 3.5 ppm corresponds to the two methylene protons. The broad singlet at around 9.5 ppm is characteristic of the four protons of the two thioamide groups. The chemical shift can vary depending on the solvent and concentration.
4.2. ¹³C NMR Spectroscopy
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δ (ppm): ~45 (CH₂) and ~200 (C=S)
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Interpretation: The peak around 45 ppm is attributed to the methylene carbon, while the downfield peak at approximately 200 ppm is characteristic of the thiocarbonyl carbon.
4.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching |
| ~1620 | N-H bending |
| ~1400 | C-N stretching |
| ~800 | C=S stretching |
Biological Activity and Drug Development Potential
Thioamides, as a class of compounds, have garnered significant attention in drug discovery due to their diverse biological activities. The replacement of an amide oxygen with sulfur can lead to altered electronic properties, hydrogen bonding capabilities, and metabolic stability, which can translate to improved pharmacological profiles.
5.1. Known Biological Activities of Thioamides
Thioamide-containing molecules have demonstrated a wide range of biological activities, including:
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Antitubercular: Ethionamide is a well-known second-line antitubercular drug.
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Antiviral: Some thioamides have shown activity against various viruses.
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Anticancer: Thioamides have been investigated for their potential to inhibit cancer cell growth.
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Enzyme Inhibition: The thioamide group can act as a bioisosteric replacement for the amide group in enzyme inhibitors, sometimes leading to enhanced potency.
5.2. Potential of Malonothioamide in Drug Development
While specific studies on the biological activities of malonothioamide are limited, its structure suggests several avenues for exploration in drug development:
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Chelating Agent: The two thioamide groups can act as bidentate ligands, allowing the molecule to chelate metal ions. This property could be exploited in the development of agents to treat diseases associated with metal dysregulation or as a strategy to deliver metal-based drugs.
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Scaffold for Library Synthesis: Malonothioamide can serve as a versatile building block for the synthesis of a diverse library of heterocyclic compounds with potential therapeutic applications. The reactive thioamide groups can participate in various cyclization reactions.
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Hydrogen Sulfide Donor: Under certain physiological conditions, thioamides can release hydrogen sulfide (H₂S), a signaling molecule with various physiological roles, including vasodilation, anti-inflammatory effects, and cytoprotection.
5.3. Potential Signaling Pathway Interactions
Given the known activities of thioamides and the potential for H₂S release, malonothioamide could potentially interact with several signaling pathways.
Caption: Potential Biological Actions and Signaling Pathways of Malonothioamide.
Conclusion
Propanedithioamide (malonothioamide) is a chemically intriguing molecule with a well-defined structure and accessible synthetic routes. Its unique physicochemical properties, conferred by the two thioamide groups, make it a valuable compound for further investigation. While its biological activities are not yet extensively studied, the known pharmacological profiles of other thioamides suggest that malonothioamide holds significant potential as a lead compound or a versatile scaffold in drug discovery. Future research should focus on a thorough evaluation of its biological effects and its mechanism of action to unlock its full therapeutic potential.
